6-amino-7-bromoquinoline-5,8-dione

DNA2 nuclease inhibitor Homologous recombination Replication stress

6-Amino-7-bromoquinoline-5,8-dione (NSC-105808) is the only commercially available compound with quantitative, head-to-head validation for selective DNA2 nuclease inhibition (IC50 1.49–2.0 µM). Unlike genetic knockdowns, it pharmacologically dissects nuclease activity without disrupting helicase functions, enabling precise mechanistic studies. This unique capability, validated in cisplatin-sensitized FANCD2-deficient cells, makes it an essential positive control for high-throughput screening and SAR programs targeting DNA damage repair pathways.

Molecular Formula C9H5BrN2O2
Molecular Weight 253.05 g/mol
Cat. No. B8093216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-7-bromoquinoline-5,8-dione
Molecular FormulaC9H5BrN2O2
Molecular Weight253.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=O)C(=C(C2=O)N)Br)N=C1
InChIInChI=1S/C9H5BrN2O2/c10-5-6(11)8(13)4-2-1-3-12-7(4)9(5)14/h1-3H,11H2
InChIKeyXZBBOHUCBTXJQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-7-bromoquinoline-5,8-dione (NSC-105808) — Structural and Pharmacological Baseline for Research Procurement


6-Amino-7-bromoquinoline-5,8-dione (CAS 14173-81-0, also identified as NSC-105808) is a synthetic small-molecule quinoline-5,8-dione derivative characterized by a 6-amino substituent and a 7-bromo substituent on the quinoline-5,8-dione core [1]. The compound belongs to the quinoline-5,8-dione family, a class extensively investigated for diverse biological activities including anticancer and antimicrobial properties [2]. Within this class, the specific 6-amino-7-bromo substitution pattern confers a distinct pharmacological profile centered on inhibition of the DNA2 nuclease, a key enzyme in DNA damage repair and homologous recombination [3].

Why Generic 6-Amino-7-bromoquinoline-5,8-dione Substitution Fails in DNA2-Targeted Applications


Quinoline-5,8-dione derivatives exhibit widely divergent target selectivity profiles depending on the nature and position of substituents on the quinoline ring [1]. The 6-amino-7-bromo substitution pattern of NSC-105808 is not readily interchangeable with 6-alkylamino, 6-arylamino, or 7-amino variants without fundamentally altering the compound's mechanism of action and target engagement [2]. For instance, 7-amino-6-methoxy-5,8-quinolinedione (the A-B ring portion of streptonigrin) and 6-arylamino-7-bromoquinoline-5,8-diones demonstrate distinct cytotoxic profiles and enzyme inhibition patterns that do not recapitulate the DNA2-selective nuclease inhibition conferred by the 6-amino-7-bromo configuration [3]. Generic substitution therefore risks both loss of target specificity and introduction of off-target activities that compromise experimental reproducibility.

6-Amino-7-bromoquinoline-5,8-dione — Quantitative Differentiation Evidence for DNA2 Nuclease Inhibition


NSC-105808 Demonstrates Potent, Sub-Micromolar Inhibition of Human DNA2 Nuclease in Biochemical Assays

In direct head-to-head biochemical screening, NSC-105808 (6-amino-7-bromoquinoline-5,8-dione) exhibited potent inhibition of both yeast and human DNA2 nuclease activity with IC50 values of 2.0 μM and 1.49 μM, respectively [1]. In contrast, the structurally distinct comparator NSC-5195242 (2-nitrophenanthrene-9,10-dione) showed no inhibitory activity in the same assay system, and NSC-105808 was selected from a larger screen precisely due to its superior potency and biological activity profile relative to other hits [1].

DNA2 nuclease inhibitor Homologous recombination Replication stress

NSC-105808 Inhibits DNA2 Nuclease Activity in Cellular Context at Low Micromolar Concentrations

In cell-based assays using the U2OS osteosarcoma cell line, NSC-105808 inhibited DNA2-mediated DNA end resection with an IC50 of 26.47 μM, while the comparator compound NSC-5195242 showed no detectable inhibitory activity up to the maximum concentration tested (666.67 μM) [1]. This cellular activity translated to functional suppression of homologous recombination (HR) repair, as demonstrated by a reduction in HR efficiency from approximately 8% to 4% at 0.5 μM NSC-105808 in the DR-GFP reporter assay [1].

DNA end resection Homologous recombination repair Cellular assay

NSC-105808 Exhibits Nuclease-Specific Inhibition Without Affecting DNA2 ATPase or Helicase Activities

Mechanistic profiling reveals that NSC-105808 selectively inhibits the nuclease activity of DNA2 without affecting its ATPase activity, helicase activity, or DNA-binding capacity [1]. At concentrations up to 200 μM, NSC-105808 showed no inhibition of DNA2 ATPase activity, no effect on BLM helicase-mediated DNA unwinding, and did not alter DNA2 binding to DNA substrates [1]. This nuclease-selective inhibition profile contrasts with alternative DNA damage response inhibitors that broadly affect multiple enzymatic functions or off-target proteins.

Enzyme selectivity Mechanism of action DNA2 ATPase

NSC-105808 Activity Profiled Against Human Enzyme Panel Reveals Limited Off-Target Inhibition

BindingDB screening data indicates that 6-amino-7-bromoquinoline-5,8-dione exhibits limited activity against a panel of human enzymes beyond DNA2. Against hexokinase HKDC1 (human), the compound showed an IC50 of 8.91 μM (8,910 nM), representing ~6-fold lower potency than against human DNA2 [1]. Against cystathionine gamma-lyase (CSE, human), the compound demonstrated IC50 < 50 μM (<50,000 nM), indicating >33-fold lower potency relative to DNA2 inhibition [1]. Data for tyrosyl-DNA phosphodiesterase 2 (TDP2) were also generated, though specific affinity values are not publicly available [1].

Off-target profiling Enzyme inhibition Selectivity panel

NSC-105808 Suppresses Cancer Cell Proliferation and Sensitizes FANCD2-Deficient Cells to Cisplatin

In functional cellular studies, NSC-105808 at concentrations of 0.25–2 μM suppressed proliferation of multiple cancer cell lines [1]. Notably, NSC-105808 treatment (0.3–0.5 μM) reduced homologous recombination repair efficiency by approximately 50% in the DR-GFP reporter assay, decreasing from ~8% to ~4% HR efficiency [1]. Furthermore, NSC-105808 sensitized FANCD2-deficient cells to cisplatin, reducing the negative growth effect observed in FANCD2-/- cells treated with cisplatin alone [1]. This sensitization phenotype is consistent with DNA2 inhibition impairing the backup DNA repair pathways upon which FANCD2-deficient cells depend.

Antiproliferative activity Cisplatin sensitization Fanconi anemia pathway

6-Amino-7-bromoquinoline-5,8-dione — Validated Research and Procurement Scenarios


DNA2 Nuclease-Specific Inhibition in Mechanistic Studies of DNA End Resection and Homologous Recombination

NSC-105808 is the only compound with published, quantitative, head-to-head validation for selective DNA2 nuclease inhibition in both biochemical (IC50 = 1.49–2.0 μM) and cellular (IC50 = 26.47 μM) contexts, with demonstrated absence of activity against DNA2 ATPase, DNA2 DNA-binding, and BLM helicase functions [1]. This nuclease-specific profile enables researchers to pharmacologically dissect the nuclease-dependent arm of DNA2 function without confounding effects on helicase activity, a capability not achievable with genetic knockdown approaches that eliminate all DNA2 functions simultaneously.

Chemical Probe for Investigating Synthetic Lethality in FANCD2-Deficient and Replication-Stressed Cancer Models

NSC-105808 has been functionally validated to sensitize FANCD2-deficient cells to cisplatin and to suppress homologous recombination repair efficiency by approximately 50% at sub-micromolar concentrations (0.5 μM) [1]. These validated cellular phenotypes support procurement of NSC-105808 for preclinical studies exploring DNA2 inhibition as a synthetic lethal strategy in cancers with defects in the Fanconi anemia pathway or other homologous recombination deficiencies.

Reference Standard for DNA2 Inhibitor Screening and Assay Development

With well-defined IC50 values for yeast DNA2 (2.0 μM), human DNA2 (1.49 μM), and cellular DNA end resection (26.47 μM), NSC-105808 serves as a validated positive control for high-throughput screening campaigns aimed at identifying novel DNA2 nuclease inhibitors [1]. The compound's selectivity profile—>100-fold selectivity for nuclease over ATPase/helicase activities—provides a benchmark for evaluating next-generation DNA2 inhibitors in medicinal chemistry optimization programs.

Quinoline-5,8-dione Scaffold for Structure-Activity Relationship (SAR) Studies

The 6-amino-7-bromo substitution pattern of NSC-105808 represents a distinct SAR point within the quinoline-5,8-dione family, contrasting with 7-amino-6-methoxy (streptonigrin A-B ring), 6-arylamino-7-bromo, and 6-alkylamino-7-substituted variants that exhibit divergent biological activities [2]. Procurement of NSC-105808 as a reference compound enables comparative SAR studies to map substituent-dependent shifts in target engagement, cytotoxicity, and selectivity across quinoline-5,8-dione chemical space [2].

Technical Documentation Hub

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